molecular formula C16H22N2O5S B7700673 ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

Cat. No.: B7700673
M. Wt: 354.4 g/mol
InChI Key: SVLRGASDKKTPPX-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzoate ester group, a piperidine ring, and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride.

    Formation of the Benzoate Ester: The benzoate ester group is introduced through esterification, typically using ethyl alcohol and a suitable acid catalyst.

    Amidation: The final step involves the formation of the carboxamido group through an amidation reaction, using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the benzoate ester group.

    Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • Ethyl 1-methyl-3-piperidinecarboxylate

Uniqueness

Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is unique due to the presence of both the benzoate ester group and the methylsulfonyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRGASDKKTPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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